molecular formula C11H14N6O4 B3010787 2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol CAS No. 836652-62-1

2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol

Cat. No. B3010787
CAS RN: 836652-62-1
M. Wt: 294.271
InChI Key: UHVHHWWWUGWPPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple functional groups and rings suggests that it could have interesting chemical properties, and its structure could potentially allow for interactions with various biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The amino groups could potentially participate in acid-base reactions, the nitro group could be reduced to an amino group, and the ethanol group could be involved in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • A study by Basetti et al. (2015) discusses the novel synthesis of ethyl 7,12-dihydro-1,3,6,7,12-pentaazapleiadene-5-carboxylates. This synthesis involves reactions of methylpyrimidines with diethyl oxalate, highlighting the chemical versatility of pyrimidine derivatives.
    • Roberts et al. (1994) describe the production of 2-methylpyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines from alka-2,3-dienoates and 4-hydroxyalk-2-ynenitriles, respectively, showcasing the reactivity of pyrimidine compounds in organic synthesis.
  • Pharmacological Potential :

    • Ismail et al. (2004) explored the synthesis and antiprotozoal properties of various imidazo[1,2-a]pyridines, demonstrating potential medical applications of pyrimidine-based compounds.
  • Anticancer and Antimicrobial Applications :

    • Research by Mathew & Ezhilarasi (2021) focused on the synthesis of 4(5-(4-chlorophenyl)furan-2-yl)-6-phenylpyrimidin-2-amine derivatives and their in vitro anticancer and antimicrobial activities, indicating the therapeutic potential of pyrimidine derivatives.
  • Materials Science and Crystallography :

    • Draguta et al. (2013) investigated the co-crystallization of nitrophenol with aminopyridines, which includes pyrimidine derivatives. This study suggests applications in materials science, particularly in the field of crystal engineering.

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and development of new organic compounds is a key part of medicinal chemistry and drug discovery. If this compound shows promising biological activity, it could be a candidate for further study and potential development into a therapeutic drug .

properties

IUPAC Name

2-[[4-amino-6-(furan-2-ylmethylamino)-5-nitropyrimidin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O4/c12-9-8(17(19)20)10(14-6-7-2-1-5-21-7)16-11(15-9)13-3-4-18/h1-2,5,18H,3-4,6H2,(H4,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVHHWWWUGWPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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